1-difluoromethanesulfonylpiperazine hydrochloride
Description
1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride (CAS: 91648-76-9) is a piperazine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 2-position of the phenyl ring, coupled with a piperazine moiety. Its molecular formula is C₁₁H₁₅ClN₂O₂S, with a molecular weight of 313.2 g/mol . This compound is synthesized via nucleophilic substitution or condensation reactions involving piperazine and sulfonyl-containing precursors, often under acidic conditions .
Properties
CAS No. |
1332886-65-3 |
|---|---|
Molecular Formula |
C5H11ClF2N2O2S |
Molecular Weight |
236.67 g/mol |
IUPAC Name |
1-(difluoromethylsulfonyl)piperazine;hydrochloride |
InChI |
InChI=1S/C5H10F2N2O2S.ClH/c6-5(7)12(10,11)9-3-1-8-2-4-9;/h5,8H,1-4H2;1H |
InChI Key |
BAXMJDUVCBTVTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C(F)F.Cl |
Purity |
75 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-difluoromethanesulfonylpiperazine hydrochloride typically involves the reaction of piperazine with difluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction parameters and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Difluoromethanesulfonylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various piperazine derivatives, while oxidation and reduction reactions can produce different sulfonyl or amine derivatives.
Scientific Research Applications
1-Difluoromethanesulfonylpiperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-difluoromethanesulfonylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Piperazine derivatives are distinguished by substituents on the phenyl ring or piperazine nitrogen. Below is a comparative analysis of key analogs:
Critical Research Findings
- Receptor Binding : Fluorinated piperazines (e.g., 1-(4-fluorophenyl)piperazine) show higher 5-HT₁A receptor affinity (Ki = 12 nM) compared to methylsulfonyl derivatives (Ki = 45 nM) .
- Solubility : Sulfonyl-containing compounds exhibit lower logP values (~1.2) than trifluoromethyl analogs (~2.8), impacting formulation strategies .
- Toxicity : Chlorinated derivatives (e.g., 1-(5-chloro-2-methoxyphenyl)piperazine) demonstrate hepatotoxicity at high doses in preclinical models .
Biological Activity
1-Difluoromethanesulfonylpiperazine hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant case studies.
This compound is characterized by the following properties:
| Property | Details |
|---|---|
| CAS No. | 1332886-65-3 |
| Molecular Formula | C5H11ClF2N2O2S |
| Molecular Weight | 236.67 g/mol |
| IUPAC Name | 1-(difluoromethylsulfonyl)piperazine;hydrochloride |
| Purity | 75% |
The compound features a difluoromethanesulfonyl group attached to a piperazine ring, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of their activity. This mechanism affects various biochemical pathways, contributing to its potential therapeutic effects.
Biological Applications
Research indicates several promising applications for this compound:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in drug development for diseases where enzyme activity is dysregulated.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Properties : Investigations into the anticancer effects of this compound are underway, focusing on its ability to interfere with cancer cell proliferation and survival.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal evaluated the inhibitory effects of this compound on a specific enzyme linked to cancer progression. The results demonstrated that the compound significantly reduced enzyme activity in vitro, suggesting potential as a therapeutic agent for cancer treatment.
Case Study 2: Antimicrobial Activity
In another research project, the compound was tested against various bacterial strains. The findings indicated that this compound exhibited notable antibacterial effects, particularly against Gram-negative bacteria. This study supports further investigation into its use as an antimicrobial agent.
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with related compounds:
| Compound | Key Differences |
|---|---|
| 1-Difluoromethanesulfonylpiperazine | Lacks the hydrochloride group but shares similar reactivity. |
| Methanesulfonylpiperazine | Contains a methanesulfonyl group, leading to different chemical behavior and applications. |
The presence of the difluoromethanesulfonyl group in this compound imparts distinct chemical properties that enhance its biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
